

literature review of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate bioactivity

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Compound of Interest

Compound Name: methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

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The Bioactive Landscape of Pyrazole Carboxylates: A Comparative Review

A deep dive into the pharmacological potential of pyrazole derivatives, with a focus on **methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate** and its analogues, reveals a versatile scaffold with significant antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This guide synthesizes experimental data to offer a comparative analysis for researchers and drug development professionals.

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.^{[1][2][3][4][5][6][7]} Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including analgesic, antipyretic, anti-inflammatory, antimicrobial, and anticancer effects.^{[1][2][3][4][5][6][7]} This review focuses on the bioactivity of **methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate** and compares its potential with other functionally and structurally related pyrazole compounds, providing a valuable resource for drug discovery and development.

Antimicrobial and Antifungal Efficacy

Pyrazole derivatives have demonstrated significant potential in combating various microbial and fungal pathogens. The antimicrobial activity is often evaluated using methods like the

paper disc diffusion method and broth microdilution to determine the minimum inhibitory concentration (MIC).^{[1][8]}

For instance, a series of novel pyrazole analogues showed promising results. Compound 3 was found to be highly active against the Gram-negative bacterium *Escherichia coli* with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, outperforming the standard drug Ciprofloxacin (MIC: 0.5 µg/mL).^[2] Another compound, 4, was particularly effective against the Gram-positive bacterium *Streptococcus epidermidis*, also with an MIC of 0.25 µg/mL.^[2] In the realm of antifungal activity, compound 2 exhibited a strong inhibitory effect against *Aspergillus niger* with an MIC of 1 µg/mL, comparable to the standard drug Clotrimazole.^[2]

Inspired by the commercial fungicide fluxapyroxad, novel pyrazole carboxylate derivatives containing a thiazole backbone have been synthesized and evaluated.^[9] Compound 24 from this series demonstrated excellent bioactivity against *Botrytis cinerea* and *Sclerotinia sclerotiorum*, with EC₅₀ values of 0.40 and 3.54 mg/L, respectively.^[9] Furthermore, compound 15 showed remarkable activity against *Valsa mali*, with an EC₅₀ value of 0.32 mg/L.^[9] The mechanism of action for some of these compounds is believed to be the inhibition of succinate dehydrogenase (SDH).^[9]

A separate study on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives also revealed moderate antifungal activities against phytopathogenic fungi like *Gibberella zeae*, *Fusarium oxysporum*, and *Cytospora mandshurica*.^[10]

Table 1: Comparative Antimicrobial and Antifungal Activity of Pyrazole Derivatives

Compound/Derivative	Target Organism	Activity (MIC/EC50)	Reference
Pyrazole Derivative 3	Escherichia coli (Gram-negative)	0.25 µg/mL (MIC)	[2]
Pyrazole Derivative 4	Streptococcus epidermidis (Gram-positive)	0.25 µg/mL (MIC)	[2]
Pyrazole Derivative 2	Aspergillus niger	1 µg/mL (MIC)	[2]
Pyrazole Carboxylate 24	Botrytis cinerea	0.40 mg/L (EC50)	[9]
Pyrazole Carboxylate 24	Sclerotinia sclerotiorum	3.54 mg/L (EC50)	[9]
Pyrazole Carboxylate 15	Valsa mali	0.32 mg/L (EC50)	[9]
N-pyridinyl pyrazole-carboxamide 6b	Gibberella zeae	81.3 µg/mL (EC50)	[10]
N-pyridinyl pyrazole-carboxamide 6b	Fusarium oxysporum	97.8 µg/mL (EC50)	[10]
N-pyridinyl pyrazole-carboxamide 6b	Cytospora mandshurica	176.5 µg/mL (EC50)	[10]

Anticancer Potential

The antiproliferative activity of pyrazole derivatives against various cancer cell lines is a significant area of research. Cytotoxicity is commonly assessed using the MTT assay, which measures cell viability.[11][12]

One study investigated a series of substituted coumarin pyrazole carbaldehydes and found that compound P-03 exhibited the most prominent anticancer activity against A549 lung cancer cell lines, with an IC50 of 13.5 mmol, compared to the standard drug doxorubicin (IC50 of 3.63

mmol).[3] Further investigation revealed that this compound induced apoptosis and caused cell cycle arrest at the G2/M phase.[3]

Another novel pyrazole derivative, PTA-1, demonstrated potent cytotoxicity against a panel of cancer cell lines.[13] In triple-negative breast cancer cells (MDA-MB-231), PTA-1 induced apoptosis and inhibited tubulin polymerization.[13]

A series of diphenyl pyrazole–chalcone derivatives also showed moderate to significant anticancer activity against 14 different cancer cell lines, with a high percentage of inhibition (>80%) against HNO-97 at a concentration of 100 µg/ml.[14] Notably, these compounds were found to be non-toxic toward normal human skin fibroblast (HSF) cells.[14]

Table 2: Comparative Anticancer Activity of Pyrazole Derivatives

Compound/Derivative	Cancer Cell Line	Activity (IC50)	Reference
Coumarin Pyrazole P-03	A549 (Lung Cancer)	13.5 mmol	[3]
Pyrazole L2	CFPAC-1 (Pancreatic Cancer)	61.7 ± 4.9 µM	[11]
Pyrazole L3	MCF-7 (Breast Cancer)	81.48 ± 0.89 µM	[11]
1,5-Diaryl Pyrazole T2 & T3	A549 (Lung Cancer)	Active	[12]
1,5-Diaryl Pyrazole T6	HepG2 (Liver Cancer)	Active	[12]
Pyrazole-1-carbothiohydrazide 17	HepG2 (Liver Cancer)	5.35 µM	[15]
Pyrazole-1-carbothiohydrazide 17	A549 (Lung Cancer)	8.74 µM	[15]
Diphenyl Pyrazole-Chalcone 6b	HNO-97	10 µM	[14]
Diphenyl Pyrazole-Chalcone 6d	HNO-97	10.56 µM	[14]

Anti-inflammatory Properties

Pyrazole derivatives are well-known for their anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammation pathway.[6][7][16] The anti-inflammatory activity can be evaluated using methods such as the carrageenan-induced rat paw edema assay and in vitro COX inhibition assays.[17][18]

A study on novel 1,5-diaryl pyrazole derivatives identified compounds T3 and T5 as potent inhibitors of the COX-2 enzyme, with IC50 values of 0.781 µM for both.[12][18] Compound T5 showed a higher selectivity index for COX-2 (7.16) compared to T3 (5.96), indicating a more favorable safety profile with potentially fewer gastrointestinal side effects.[12][18]

Another series of 1,3,4,5-tetrasubstituted pyrazole derivatives exhibited anti-inflammatory activity through the inhibition of protein denaturation, a well-documented cause of inflammation. [16] One derivative, 35e, showed a notable inhibition of 93.80%, which was superior to the standard drug diclofenac sodium (90.21%).[16]

Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound/Derivative	Assay	Activity (IC50 / % Inhibition)	Reference
1,5-Diaryl Pyrazole T3	COX-2 Inhibition	0.781 μ M	[12][18]
1,5-Diaryl Pyrazole T5	COX-2 Inhibition	0.781 μ M	[12][18]
1,3,4,5-tetrasubstituted pyrazole 35e	Egg Albumin Denaturation	93.80% Inhibition	[16]

Experimental Protocols in Bioactivity Screening

The evaluation of the biological activities of pyrazole derivatives involves a range of standardized experimental protocols.

Antimicrobial Susceptibility Testing:

- **Disc Diffusion Method:** A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disc is measured after incubation.[1]
- **Broth Microdilution Method:** Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. Each well is inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound that inhibits visible growth.[8]

Anticancer Cytotoxicity Assay:

- **MTT Assay:** This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The

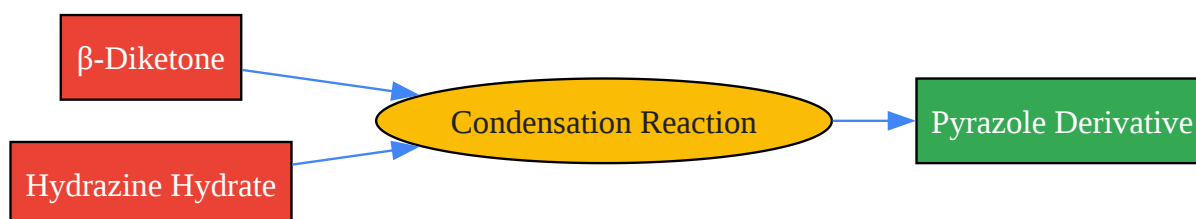
amount of formazan produced is proportional to the number of living cells.[11][12]

Anti-inflammatory Activity Assay:

- Carrageenan-Induced Paw Edema: Inflammation is induced in the hind paw of a rat by injecting carrageenan. The test compound is administered prior to the carrageenan injection, and the reduction in paw volume is measured over time compared to a control group.
- In Vitro COX Inhibition Assay: The ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes is measured. This is often done by monitoring the conversion of arachidonic acid to prostaglandin E2.[12][18]

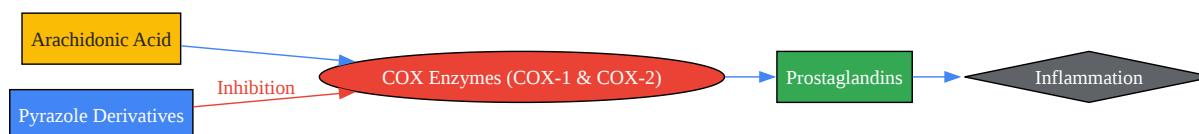
Visualizing Molecular Pathways and Workflows

To better understand the synthesis and mechanism of action of these bioactive pyrazoles, graphical representations are invaluable.



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Caption: General synthetic route for pyrazole derivatives.



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Caption: Mechanism of anti-inflammatory action via COX inhibition.

In conclusion, the pyrazole scaffold, particularly in its carboxylate and other derivatized forms, represents a highly promising platform for the development of new therapeutic agents. The comparative data presented here highlight the broad spectrum of bioactivities and underscore the importance of continued research into the structure-activity relationships of these versatile compounds to unlock their full clinical potential.

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